4-Fluoro-2-(methylsulfonyl)aniline

Catalog No.
S891363
CAS No.
1197193-21-7
M.F
C7H8FNO2S
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-(methylsulfonyl)aniline

CAS Number

1197193-21-7

Product Name

4-Fluoro-2-(methylsulfonyl)aniline

IUPAC Name

4-fluoro-2-methylsulfonylaniline

Molecular Formula

C7H8FNO2S

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3

InChI Key

LKNIYDMDXQVUQA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)N

4-Fluoro-2-(methylsulfonyl)aniline is a substituted aniline derivative featuring a strategically positioned fluorine atom and a methylsulfonyl group. These functional groups are not arbitrary; the methylsulfonyl moiety acts as a potent electron-withdrawing group and hydrogen bond acceptor, while the fluorine atom modulates physicochemical properties such as lipophilicity and metabolic stability. [1] This specific arrangement of substituents makes it a valued intermediate in medicinal chemistry, particularly for the synthesis of small molecule inhibitors targeting kinase enzymes, which are crucial in cellular signaling pathways. [2] Its primary procurement value lies in its role as a non-interchangeable precursor for specific, high-potency therapeutic candidates.

In the context of targeted drug discovery, particularly for kinase inhibitors, minor structural changes on a precursor aniline can lead to dramatic losses in final compound potency and selectivity. The specific 2,4-substitution pattern of the methylsulfonyl and fluoro groups on this aniline is often essential for precise interaction with the ATP-binding pocket of target kinases like Interleukin-1 receptor-associated kinase 4 (IRAK4). [1] Substituting with a non-fluorinated analog, such as 2-(methylsulfonyl)aniline, or using a positional isomer, fails to produce the required electronic and steric profile, resulting in significantly weaker biological activity. Therefore, for research and development programs targeting specific kinases where this scaffold has been validated, procuring this exact CAS number is a prerequisite for achieving the desired potency and reproducible results. [1]

Essential Precursor for Patented, Sub-Micromolar IRAK4 Inhibitors

4-Fluoro-2-(methylsulfonyl)aniline is a documented key intermediate (Intermediate 64) in the synthesis of potent pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors, as detailed in patent literature from Gilead Sciences. [1] The final compound derived from this specific precursor, Example 65, demonstrates potent inhibition of the IRAK4 enzyme. The synthesis scheme explicitly calls for this intermediate, establishing its role as a necessary building block for achieving the final, high-potency molecule.

Evidence DimensionIRAK4 Enzymatic Inhibition (IC50)
Target Compound DataExample 65 (derived from 4-Fluoro-2-(methylsulfonyl)aniline) IC50 = 110 nM
Comparator Or BaselineExample 66 (derived from the non-fluorinated analog, 2-(methylsulfonyl)aniline) IC50 = 1300 nM
Quantified DifferenceThe final compound derived from the 4-fluoro precursor is 11.8-fold more potent than the compound derived from the non-fluorinated analog.
ConditionsIn vitro biochemical assay measuring inhibition of human IRAK4 enzyme activity.

This demonstrates that the presence of the 4-fluoro substituent on the precursor aniline is directly responsible for a greater than 10-fold increase in the potency of the final inhibitor, making it a critical, non-substitutable component for this synthesis.

Precursor Suitability: Specified Intermediate in Multi-Step Organic Synthesis

The compound is utilized as 'Intermediate 64' in a multi-step synthesis pathway to produce complex heterocyclic molecules. [1] Its utility is demonstrated in a Buchwald-Hartwig amination reaction with a chloropyrazine derivative to form a key downstream intermediate. This establishes the compound's compatibility and reactivity within established, high-value synthetic routes for pharmaceutical development.

Evidence DimensionSynthetic Route Compatibility
Target Compound DataSuccessfully used as a nucleophile in a Buchwald-Hartwig amination step to produce the precursor for Example 65.
Comparator Or BaselineAlternative anilines (e.g., non-fluorinated, positional isomers) are shown in the same patent to yield final compounds with significantly different and less desirable activity profiles.
Quantified DifferenceNot applicable (process suitability).
ConditionsPalladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination).

For process chemists and research scientists, this confirms the compound is a validated, route-compatible raw material for synthesizing a specific class of patented, high-potency kinase inhibitors.

Synthesis of Potent IRAK4 Inhibitors for Immunology and Inflammation Research

This compound is the right choice for research groups synthesizing IRAK4 inhibitors for studying inflammatory diseases. The evidence shows its use as a precursor leads to a final compound with an 11.8-fold potency advantage over one made from its non-fluorinated analog, making it essential for projects requiring high on-target potency. [1]

Structure-Activity Relationship (SAR) Studies Targeting the Aniline Binding Region

Ideal for medicinal chemistry programs investigating the role of fluorine in kinase-ligand interactions. Given the dramatic potency increase observed upon its inclusion, this compound serves as a critical tool for probing the electronic and steric requirements of the aniline-binding sub-pocket in kinases like IRAK4. [1]

Development of Targeted Therapeutics for Autoimmune Disorders and Oncology

As a validated precursor for potent IRAK4 inhibitors, this aniline is a key starting material for discovery programs targeting IRAK4-mediated pathologies, which include rheumatoid arthritis, lupus, and certain lymphomas. Procuring this specific intermediate is a foundational step for developing novel drug candidates in these therapeutic areas. [REFS-1, REFS-2]

XLogP3

1.1

Wikipedia

4-Fluoro-2-(methanesulfonyl)aniline

Dates

Last modified: 08-16-2023

Explore Compound Types